2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide is a chemical compound classified as an indole derivative. Indoles are heterocyclic aromatic compounds that consist of a fused benzene and pyrrole ring structure. This specific compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide falls under the category of indole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structural features of this compound contribute to its potential efficacy in therapeutic applications.
The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide generally involves several key steps:
Each step of the synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Purification methods such as flash chromatography and recrystallization are typically employed to isolate the desired product from by-products and unreacted materials.
The molecular structure of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide can be described by its InChI (International Chemical Identifier):
This structure reveals a complex arrangement where the indole moiety interacts with an acetamide group and an amino substituent.
The compound's molecular weight is approximately 201.26 g/mol. Its structural features are critical for understanding its reactivity and biological interactions.
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for selective modifications that can enhance the compound's biological activity.
The mechanism of action for 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide involves interactions at a molecular level with biological targets. While specific pathways may vary depending on the target system (e.g., enzymes or receptors), general mechanisms include:
Studies have shown that indole derivatives exhibit a range of activities against various targets in cancer therapy and neuropharmacology .
The physical properties of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide include:
Key chemical properties include:
These properties influence its formulation in pharmaceutical applications and its stability under various conditions .
The primary applications of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide lie within medicinal chemistry:
Indole derivatives represent a privileged scaffold in medicinal chemistry, particularly for antiparasitic applications. Their significance stems from inherent bioactivity, structural versatility enabling drug-likeness optimization, and natural occurrence in bioactive molecules. Phenotypic screening against Trypanosoma cruzi—the causative agent of Chagas disease—identified several indole-based hits with moderate potency (pEC₅₀ > 5.5) and >10-fold selectivity over mammalian cells. These hits emerged from high-content screening (HCS) of commercial libraries targeting intracellular amastigotes, a clinically relevant parasite stage [2].
Early optimization focused on balancing potency, metabolic stability, and solubility. Substituent effects were critical: electron-donating groups (EDGs; e.g., methyl, cyclopropyl) at the indole 5′-position enhanced potency (pEC₅₀ 5.4–6.2), while electron-withdrawing groups (EWGs; e.g., halogens, trifluoromethyl) abolished activity. Table 1 summarizes key structure-activity relationship (SAR) findings:
Table 1: SAR of Indole Derivatives Against T. cruzi Amastigotes [2]
Position | Substituent | Potency (pEC₅₀) | Solubility (μg/mL) | Metabolic Stability (MLM Clint, μL/min/mg) |
---|---|---|---|---|
5′ | Methyl (e.g., 1,2) | 5.4–6.0 | 10–30 | >50 |
5′ | Cyclopropyl (e.g., 3,4) | 5.8–6.2 | 15–40 | 25–40 |
5′ | Methoxy (e.g., 6,7) | 5.6–5.9 | 8–25 | >50 |
5′ | Trifluoromethyl (e.g., 10) | <4.2 | <10 | >50 |
6′ | Amino (e.g., 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide) | 6.5 | 45 | <12 |
Scaffold-hopping efforts (e.g., isoquinolines, benzofurans, benzimidazoles) failed to match indole’s potency, confirming its indispensability [2]. The 6-amino-2,3-dihydroindole variant emerged as a critical scaffold due to its enhanced solubility (45 μg/mL) and reduced microsomal clearance (<12 μL/min/mg)—properties attributed to hydrogen-bonding capacity and reduced π-stacking [1] [9].
Phenotypic screening bypasses target preconceptions, enabling holistic assessment of compound efficacy within complex biological systems. For Chagas disease—where target deconvolution remains challenging—this approach identified indoles with novel mechanisms unrelated to deprioritized targets like T. cruzi CYP51 (sterol 14α-demethylase). Biochemical assays confirmed indole hits were inactive against TcCYP51 at 10 μM, suggesting a distinct mechanism [2].
The screening cascade prioritized compounds with:
Table 2 illustrates the multiparameter optimization funnel:
Table 2: Optimization Parameters for Indole Leads [2]
Compound | pEC₅₀ (T. cruzi) | HFF-1 CC₅₀ (μM) | Solubility (μg/mL) | MLM Clint (μL/min/mg) | Outcome |
---|---|---|---|---|---|
Initial Hit | 5.7 | >50 | 12 | >100 | High clearance |
Sulfonamide Derivative (13) | 5.2 | >50 | 96 | <12 | Improved solubility |
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide | 6.5 | 35 | 45 | <12 | Balanced profile |
Pyridylmorpholine Derivative (24) | 6.5 | 20 | 28 | 18 | Cytotoxicity concern |
Metabolite identification (MetID) studies in S9 fractions revealed hydroxylation at aliphatic chains and glucuronidation as primary clearance routes. This guided medicinal chemistry to block metabolic soft spots—e.g., incorporating 6-amino groups or constraining flexibility via 2,3-dihydro saturation [2] [9].
The Lead Optimization Latin America (LOLA) consortium—coordinated by the Drugs for Neglected Diseases initiative (DNDi)—spearheaded indole optimization to address Chagas disease. Founded in 2013, LOLA integrates academic and industrial expertise across endemic regions to build R&D capacity for neglected diseases [2]. Key contributions include:
Despite promising in vitro profiles, in vivo proof-of-concept studies in acute/chronic Chagas mouse models revealed limitations. While 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide showed reduced metabolic clearance, its plasma exposure remained subtherapeutic, likely due to poor absorption or distribution. This underscored the challenge of translating optimized in vitro properties to in vivo efficacy—a hurdle observed in analogous benzimidazole programs for leishmaniasis [2] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7